

Technical Guide: Structure-Activity Relationship (SAR) of Furan-Indoline Hybrids

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Compound of Interest

Compound Name: 1-(5-Bromofuran-2-carbonyl)indoline-2-carboxamide

CAS No.: 1103513-95-6

Cat. No.: B2896850

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Executive Summary & Pharmacophore Rationale

The hybridization of indoline (dihydroindole) and furan scaffolds represents a strategic approach in modern medicinal chemistry to access "privileged structures" capable of binding multiple biological targets.

- **The Indoline Core:** Acts as a rigid, lipophilic scaffold that mimics purine or amino acid residues (e.g., Tryptophan). The N1 and C5 positions offer critical vectors for optimizing solubility and electronic affinity.
- **The Furan Moiety:** Serves as a bioisostere for phenyl rings, reducing lipophilicity (LogP) while introducing a hydrogen bond acceptor (oxygen lone pairs). However, it introduces metabolic liabilities (ring opening) that must be mitigated through steric shielding or electronic deactivation.

This guide dissects the SAR of two distinct architectures:

- Fused Systems (Furo[3,2-b]indoles): Rigid, planar systems often targeting DNA intercalation or kinase ATP pockets.
- Linked/Spiro Hybrids: Flexible or 3D-spiro scaffolds often targeting bacterial DNA gyrase or tubulin polymerization.

Architecture A: Fused Furo[3,2-b]indoles (Anticancer Focus)

Fused furoindolines restrict conformational freedom, maximizing binding entropy. The primary application is in oncology, specifically targeting renal and breast cancer cell lines.

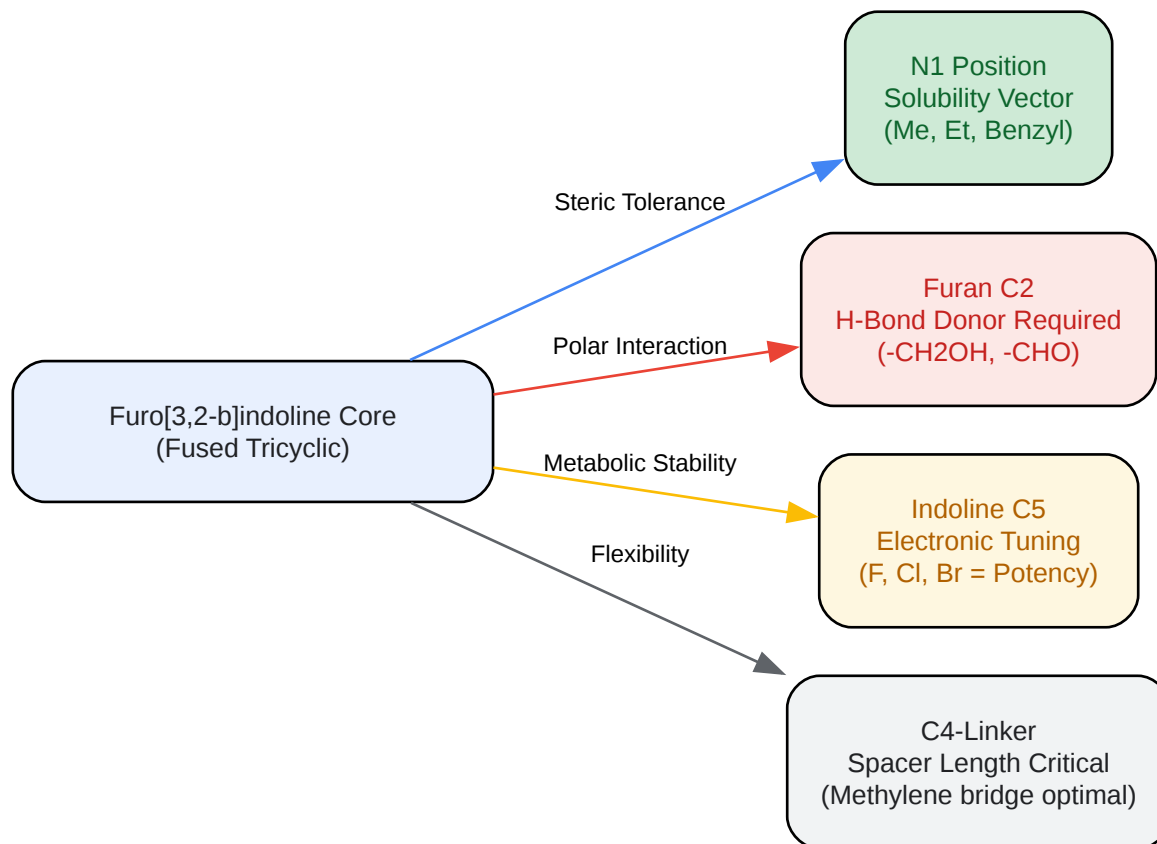
SAR Map & Substitution Logic

The biological activity is governed by the electron density of the tricyclic core and the nature of the "pendant" aryl groups.

Key SAR Rules:

- N1-Position (The Solubility Handle): Methylation or short alkyl chains are tolerated. Bulky groups here often reduce potency due to steric clash with the binding pocket (e.g., ATP hinge region).
- C2/C4-Positions (Furan Ring): Substitution at the furan C2 position with hydroxymethyl or formyl groups is critical for hydrogen bonding.
 - Insight: Compound 10a (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol) exhibited selective activity against A498 renal cancer cells.^[1] The dual hydroxymethyl motifs likely interact with polar residues in the target active site.
- C5-C7 (Indoline Benzene Ring):
 - C5: Electron-withdrawing groups (EWGs) like F, Cl, or Br enhance metabolic stability and often increase potency by modulating the pKa of the N1-H (if unsubstituted).
 - C7: Substitution here is generally disfavored, likely due to steric hindrance preventing optimal planar alignment.

Visualization: General SAR & Numbering



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Caption: Figure 1: SAR Hotspots of Furo[3,2-b]indoline Anticancer Agents. Key vectors for modification include the N1 solubility handle and C5 electronic tuning site.

Architecture B: Linked & Spiro Hybrids (Antimicrobial Focus)

Unlike the fused systems, linked hybrids (via amide, hydrazone, or chalcone bridges) and spiro-systems (sharing a single atom) offer greater 3D complexity. These are highly effective as DNA Gyrase Inhibitors in bacteria (*S. aureus*, *E. coli*).

Mechanistic SAR (DNA Gyrase Targeting)

- The Linker: A hydrazide-hydrazone (-CONH-N=CH-) or amide linker provides the necessary "kink" to fit into the ATP-binding pocket of the GyrB subunit of DNA gyrase.

- The Furan Ring: Acts as a lipophilic cap that occupies the hydrophobic pocket.
- Indoline C5 Substitution:
 - Halogens (F, Cl): Crucial. The electronegativity enhances binding affinity via halogen bonding with backbone carbonyls of the protein.
 - Compound 6k: An amide-linked furan-indoline hybrid with a C5-fluoro group showed superior activity to standard antibiotics against E. coli.

Quantitative Data Summary[2]

Table 1: Comparative Activity of Furan-Indoline Hybrids

Compound Class	Architecture	Key Substituent	Target/Cell Line	Activity (IC50 / MIC)	Ref
10a	Fused Furo[3,2-b]indole	2,4-di(hydroxymethyl)	A498 (Renal Cancer)	IC50: < 5 μ M	[1]
6k	Amide-Linked Hybrid	C5-Fluoro	E. coli (DNA Gyrase)	MIC: 4 μ g/mL	[2]
3b	Spiro-oxindole Chalcone	Furan-2-yl	MCF-7 (Breast Cancer)	IC50: 4.1 μ M	[3]
Generic	Spiro[indoline-pyrrolizine]	Unsubstituted	S. aureus	Inactive (>64 μ g/mL)	[4]

Note: Data normalized from diverse assays. Lower IC50/MIC indicates higher potency.

Experimental Protocols

Synthesis of Furo[3,2-b]indoline Scaffold (Interrupted Fischer Indolization)

Context: This method is preferred over radical cyclization for its scalability and stereocontrol.

Reagents: Phenylhydrazine, Dihydrofuran derivative, 4% H₂SO₄, Acetonitrile.

- **Hydrazone Formation:** Dissolve the ketone substrate (furan-containing ketone) in acetonitrile. Add 1.0 eq of phenylhydrazine. Stir at RT for 2 hours until TLC indicates consumption of starting material.
- **Cyclization (Fischer Indolization):**
 - Cool the reaction mixture to 0°C.
 - Slowly add 4% H₂SO₄ (aq) or PPA (Polyphosphoric acid).
 - Reflux at 80°C for 4-6 hours. Critical Step: Monitor for the "interrupted" intermediate if targeting the indoline (dihydro) species; prolonged heating may lead to full aromatization to indole.
- **Workup:** Neutralize with sat. NaHCO₃. Extract with EtOAc (3x). Wash combined organics with brine.
- **Purification:** Flash column chromatography (Hexane/EtOAc gradient). Furoindolines often elute later than their indole counterparts due to the basic nitrogen.

Biological Validation: DNA Gyrase Supercoiling Assay

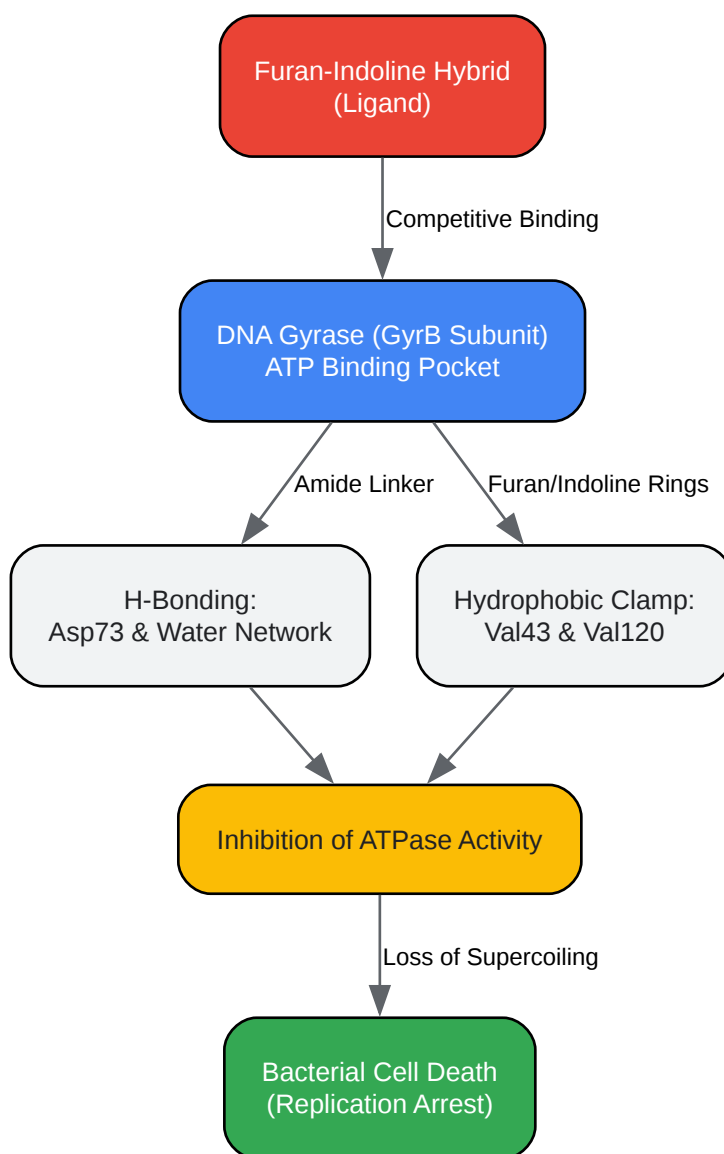
Context: To confirm the MoA of antimicrobial hybrids.

- **Setup:** Mix relaxed pBR322 plasmid DNA (0.5 µg), DNA Gyrase enzyme (1-2 units), and Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP).
- **Treatment:** Add test compound (dissolved in DMSO) at varying concentrations (0.1 - 100 µM). Include Ciprofloxacin as a positive control.
- **Incubation:** Incubate at 37°C for 60 minutes.
- **Termination:** Stop reaction with 8 µL of stop solution (5% SDS, 0.25% bromophenol blue, 40% glycerol).

- Analysis: Electrophoresis on 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA. Quantify bands using densitometry.

Mechanism of Action: DNA Gyrase Inhibition

The following diagram illustrates the proposed binding mode of Linked Furan-Indoline Hybrids within the bacterial DNA Gyrase ATP-binding pocket.



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Caption: Figure 2: Mechanism of Action - DNA Gyrase Inhibition. The hybrid molecule competes with ATP, stabilizing the enzyme in an inactive conformation via H-bonds and

hydrophobic interactions.

References

- Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. *European Journal of Medicinal Chemistry*.
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Sources

- 1. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - [PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
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